molecular formula C10H7Br2NO3 B12277537 Methyl 3,3-Dibromo-oxindole-7-carboxylate

Methyl 3,3-Dibromo-oxindole-7-carboxylate

Cat. No.: B12277537
M. Wt: 348.97 g/mol
InChI Key: SCLRVMZIKGKHNJ-UHFFFAOYSA-N
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Description

Methyl 3,3-Dibromo-oxindole-7-carboxylate is a chemical compound belonging to the oxindole family Oxindoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This compound is characterized by the presence of two bromine atoms at the 3-position of the oxindole ring and a methyl ester group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-Dibromo-oxindole-7-carboxylate typically involves the bromination of oxindole derivatives. One common method includes the reaction of oxindole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3-position. The resulting dibromo-oxindole is then esterified with methanol and a catalyst, such as sulfuric acid, to form the methyl ester at the 7-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-Dibromo-oxindole-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form mono-bromo or non-bromo derivatives using reducing agents like sodium borohydride.

    Oxidation Reactions: Oxidation of the oxindole ring can be achieved using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Major Products Formed

    Substitution: Substituted oxindole derivatives with various functional groups.

    Reduction: Mono-bromo or non-bromo oxindole derivatives.

    Oxidation: Oxidized oxindole derivatives with additional functional groups.

Scientific Research Applications

Methyl 3,3-Dibromo-oxindole-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3,3-Dibromo-oxindole-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the oxindole ring play a crucial role in its bioactivity. The compound can interact with enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Methyl 3,3-Dibromo-oxindole-7-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-Bromo-oxindole-7-carboxylate: Contains only one bromine atom, leading to different reactivity and bioactivity.

    Methyl 3,3-Dichloro-oxindole-7-carboxylate:

    Methyl 3,3-Diiodo-oxindole-7-carboxylate: Substitutes bromine with iodine, which may enhance certain bioactivities due to the larger atomic size of iodine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H7Br2NO3

Molecular Weight

348.97 g/mol

IUPAC Name

methyl 3,3-dibromo-2-oxo-1H-indole-7-carboxylate

InChI

InChI=1S/C10H7Br2NO3/c1-16-8(14)5-3-2-4-6-7(5)13-9(15)10(6,11)12/h2-4H,1H3,(H,13,15)

InChI Key

SCLRVMZIKGKHNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)C(C(=O)N2)(Br)Br

Origin of Product

United States

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